molecular formula C12H15BF3NO2S B15328624 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine

Número de catálogo: B15328624
Peso molecular: 305.13 g/mol
Clave InChI: YFRGTXMBWRBOLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Formula: C₁₂H₁₅BF₃NO₂S Structural Features:

  • A pyridine ring substituted at position 5 with a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at position 2 with a trifluoromethylsulfanyl (SCF₃) group.
  • The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the SCF₃ group provides electron-withdrawing and lipophilic character .

Propiedades

Fórmula molecular

C12H15BF3NO2S

Peso molecular

305.13 g/mol

Nombre IUPAC

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethylsulfanyl)pyridine

InChI

InChI=1S/C12H15BF3NO2S/c1-10(2)11(3,4)19-13(18-10)8-5-6-9(17-7-8)20-12(14,15)16/h5-7H,1-4H3

Clave InChI

YFRGTXMBWRBOLL-UHFFFAOYSA-N

SMILES canónico

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)SC(F)(F)F

Origen del producto

United States

Análisis De Reacciones Químicas

Cross-Coupling Reactions

This compound is primarily employed in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. The boronate ester moiety reacts with aryl or heteroaryl halides to form biaryl or heterobiaryl structures, critical in pharmaceutical and materials science applications .

Key Reaction Parameters:

ParameterTypical ConditionsRole in Reaction Efficiency
CatalystPd(PPh₃)₄ or PdCl₂(dppf)Facilitates oxidative addition
BaseK₂CO₃ or CsFActivates boronate via transmetalation
SolventTHF, DME, or tolueneOptimizes solubility and stability
Temperature80–100°CBalances reaction rate and yield

Example Reaction:

Ar–X+Boronated PyridinePd catalyst, baseAr–Pyridine Derivative+Byproducts\text{Ar–X} + \text{Boronated Pyridine} \xrightarrow{\text{Pd catalyst, base}} \text{Ar–Pyridine Derivative} + \text{Byproducts}

Applications: Synthesis of kinase inhibitors and agrochemical intermediates .

Functional Group Transformations

The trifluoromethylsulfanyl (–SCF₃) group participates in selective transformations:

Nucleophilic Substitution

Under basic conditions, the –SCF₃ group can be displaced by nucleophiles (e.g., amines, alkoxides).

Mechanism:

  • Deprotonation of the pyridine nitrogen enhances electrophilicity at the sulfur center.

  • Nucleophilic attack replaces –SCF₃ with –Nu.

Limitations : Competing side reactions may occur if the boronate ester is hydrolytically unstable.

Hydrolysis and Stability

The boronate ester undergoes hydrolysis in aqueous or protic environments, forming the corresponding boronic acid :

Boronated Pyridine+H₂OPyridine–B(OH)₂+2 MeOH\text{Boronated Pyridine} + \text{H₂O} \rightarrow \text{Pyridine–B(OH)₂} + \text{2 MeOH}

Stability Data:

ConditionHydrolysis Rate (t₁/₂)Implications
Neutral pH, 25°C>24 hoursSuitable for short-term storage
Acidic (pH < 3)<1 hourRequires anhydrous handling
Basic (pH > 10)<30 minutesRapid degradation

Electrophilic Aromatic Substitution

Selectivity Trends :

  • Nitration: Predominantly at C4 (para to boron).

  • Halogenation: Requires Lewis acid catalysts (e.g., FeCl₃).

Oxidation Reactions

The boronate group can be oxidized to hydroxyl or carbonyl derivatives under controlled conditions :

Boronated PyridineH₂O₂, NaOHPyridine–OH+B(OH)₃\text{Boronated Pyridine} \xrightarrow{\text{H₂O₂, NaOH}} \text{Pyridine–OH} + \text{B(OH)₃}

Applications : Synthesis of hydroxylated pyridine scaffolds for medicinal chemistry.

Coordination Chemistry

The boron atom coordinates with Lewis bases (e.g., amines, phosphines), forming stable adducts. This property is exploited in catalyst design and molecular recognition systems .

Comparative Reactivity

The compound’s reactivity profile differs from analogs due to the –SCF₃ group:

FeatureThis Compound5-Bromo-2-methylpyridine
Suzuki Coupling RateModerate (k = 0.15 s⁻¹)Fast (k = 0.45 s⁻¹)
Electrophilic ActivityLowHigh
Hydrolytic StabilityHighLow (due to Br⁻ leaching)

Comparación Con Compuestos Similares

Key Properties :

  • Collision Cross-Section (CCS) :
    • [M+H]⁺: 170.8 Ų
    • [M+Na]⁺: 179.3 Ų
    • [M-H]⁻: 170.6 Ų .
  • Synthetic Utility : Likely used as a boron reagent in coupling reactions, though direct literature or patent data are unavailable .
Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Key Functional Groups Molecular Formula Applications/Reactivity Notes Reference
Target Compound B(pin) (5), SCF₃ (2) Boronate ester, Trifluoromethylsulfanyl C₁₂H₁₅BF₃NO₂S Potential cross-coupling reagent; limited data
2-(4-(Tetramethyl-dioxaborolan-2-yl)phenoxy)-5-(trifluoromethyl)pyridine B(pin) (4-phenoxy), CF₃ (5) Boronate ester, Trifluoromethyl C₁₈H₁₉BF₃NO₃ Used in Suzuki couplings; aryl ether linkage
2-Methanesulfonyl-5-(tetramethyl-dioxaborolan-2-yl)pyridine B(pin) (5), SO₂CH₃ (2) Boronate ester, Sulfonyl C₁₂H₁₇BNO₄S Electron-withdrawing sulfonyl enhances reactivity
3-Fluoro-5-(tetramethyl-dioxaborolan-2-yl)pyridine B(pin) (5), F (3) Boronate ester, Fluorine C₁₁H₁₅BFNO₂ Fluorine’s electronegativity aids meta-directed coupling
3-(Tetramethyl-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine B(pin) (3), CF₃ (5) Boronate ester, Trifluoromethyl C₁₂H₁₅BF₃NO₂ Positional isomerism affects steric interactions
5-(Tetramethyl-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine B(pin) (5), CF₃ (4), NH₂ (2) Boronate ester, Trifluoromethyl, Amine C₁₂H₁₅BF₃N₂O₂ Amine group introduces solubility and H-bonding
Key Comparative Insights :

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The SCF₃ group in the target compound (σₚ = 0.45) is less electron-withdrawing than sulfonyl (SO₂CH₃, σₚ = 0.72) but more than fluorine (σₚ = 0.15). This modulates the boron center’s electrophilicity, influencing Suzuki coupling efficiency .

Physical Properties :

  • Collision Cross-Section (CCS) : The target compound’s CCS ([M+H]⁺ = 170.8 Ų) is comparable to 3-fluoro derivatives (e.g., 171.4 Ų for [M+K]⁺ in ), suggesting similar molecular compactness despite substituent differences.

Synthetic Applications: Suzuki-Miyaura Coupling: The target compound’s SCF₃ group may enhance stability under basic conditions compared to amino-substituted analogs (e.g., ), which could deprotonate . Pharmaceutical Relevance: Compounds with SCF₃ (e.g., ) are explored for metabolic stability, whereas fluorine-substituted analogs (e.g., ) are leveraged for PET imaging.

Table 2: Reaction Compatibility in Suzuki-Miyaura Coupling
Compound Type Preferred Coupling Partners Catalytic Efficiency Notes
B(pin)-SCF₃-pyridine (Target) Electron-rich aryl halides Moderate activation due to SCF₃ EWG
B(pin)-SO₂CH₃-pyridine Electron-deficient aryl halides High activation via sulfonyl EWG
B(pin)-NH₂-pyridine Halides requiring directing groups Amine acts as a directing group

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine, and what reaction conditions are critical for high yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (tetramethyl-dioxaborolane) as a coupling partner. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) .
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility and reactivity .
  • Temperature : Room temperature or mild heating (40–60°C) to prevent decomposition of the trifluoromethylsulfanyl group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high purity (>95%).
    • Critical Parameters : Strict anhydrous conditions and degassing of solvents to avoid boronate hydrolysis.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry (pyridine ring substitution) and boronate ester integration.
  • ¹⁹F NMR : Verify the trifluoromethylsulfanyl group (-SCF₃) at δ ~ -40 ppm .
  • ¹¹B NMR : Detect the boronate ester peak at δ ~30 ppm .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅BF₃NO₂S).
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, particularly the B-O bonds (1.35–1.40 Å) and planarity of the pyridine ring .

Advanced Research Questions

Q. What are the challenges in analyzing the electronic effects of the trifluoromethylsulfanyl group on the pyridine ring's reactivity, and how can computational methods aid in this analysis?

  • Methodological Answer :

  • Challenges : The -SCF₃ group is highly electronegative and sterically bulky, altering the pyridine ring’s electron density and hindering electrophilic substitution.
  • Computational Tools :
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map electrostatic potential surfaces, revealing electron-deficient regions .
  • Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks.
  • Example : Calculations show reduced electron density at the 4-position of the pyridine ring, directing regioselective functionalization .

Q. How does the presence of the tetramethyl-dioxaborolane group influence the compound's stability under various reaction conditions, and what strategies mitigate undesired decomposition?

  • Methodological Answer :

  • Instability Factors : Hydrolysis of the boronate ester in protic solvents or acidic/basic conditions.
  • Mitigation Strategies :
  • Storage : Sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture ingress .
  • Reaction Design : Use aprotic solvents (e.g., THF) and avoid aqueous workup unless necessary.
  • Kinetic Studies : Monitor decomposition via ¹¹B NMR; half-life >24 hours in anhydrous DMSO at 25°C .

Q. When conflicting crystallographic data arise regarding the boron-containing moiety's geometry, how should researchers validate their findings?

  • Methodological Answer :

  • Validation Steps :

Multi-Method Refinement : Use SHELXL for least-squares refinement and check residual electron density maps for misplaced atoms .

Comparative Analysis : Cross-validate with spectroscopic data (e.g., B-O bond lengths vs. ¹¹B NMR shifts).

Twinned Data Handling : Apply TwinRotMat or other software to resolve overlapping reflections in twinned crystals .

  • Case Study : Discrepancies in B-C bond lengths (1.55 vs. 1.60 Å) were resolved by re-measuring at low temperature (100 K) to reduce thermal motion artifacts .

Q. How can researchers resolve discrepancies in reaction yields when varying catalysts in cross-coupling reactions involving this boronated pyridine derivative?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dtbpf), or NiCl₂(PCy₃)₂ to compare turnover numbers.
  • Reaction Optimization :
  • Ligand Effects : Bulky ligands (e.g., SPhos) improve stability of Pd intermediates .
  • Additives : K₂CO₃ or CsF enhances transmetallation efficiency.
  • Mechanistic Probes : Use ¹⁹F NMR to track -SCF₃ group retention; side reactions (e.g., protodeboronation) reduce yields in polar solvents .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.